molecular formula C12H14BrNO B1269686 1-(3-Bromobenzoyl)piperidine CAS No. 59507-53-8

1-(3-Bromobenzoyl)piperidine

Cat. No. B1269686
CAS RN: 59507-53-8
M. Wt: 268.15 g/mol
InChI Key: MFQIJRCKRUAHKF-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)piperidine is a compound of interest in various fields of chemistry, including medicinal chemistry, due to its structural features and reactivity. It serves as a key intermediate in the synthesis of spiro compounds, piperidine derivatives, and in the exploration of their biological activities. The compound's synthesis, structure, and properties are critical for understanding its potential applications and reactivity patterns.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multistep reactions, including lithiation, nucleophilic substitution, and cyclization processes. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which share a structural motif with 1-(3-Bromobenzoyl)piperidine, was achieved through lithiation of 2-bromobenzhydryl methyl ether followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization (Bauer et al., 1976).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(3-Bromobenzoyl)piperidine, such as spiro derivatives and piperidine-based compounds, have been characterized by various spectroscopic techniques including IR, NMR, and LC-MS, as well as X-ray crystallography. These studies provide insights into the conformational preferences and electronic structure of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions and Properties

1-(3-Bromobenzoyl)piperidine and its derivatives participate in various chemical reactions, including nucleophilic substitution reactions which are fundamental for the introduction of functional groups and further derivatization. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give derivatives with significant changes in their chemical properties (Mataka et al., 1992).

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting points, and crystallinity, are influenced by their molecular structure and substituents. These properties are critical for the compound’s application in synthesis and formulation in medicinal chemistry.

Chemical Properties Analysis

The chemical properties of 1-(3-Bromobenzoyl)piperidine derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key factors determining their use in chemical synthesis and potential biological activity. The presence of the bromobenzoyl group enhances the molecule's electrophilic character, making it a valuable intermediate in organic synthesis.

  • Synthesis of spiro compounds and piperidine derivatives (Bauer et al., 1976).
  • Nucleophilic substitution reactions (Mataka et al., 1992).

Scientific Research Applications

Specific Scientific Field

Pharmacology of Anti-Cancer Drugs

Summary of the Application

Piperidine has been observed to have therapeutic properties, including anticancer potential . It acts as a potential clinical agent against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Results or Outcomes

Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . Piperidine, along with maintaining high Bax:Bcl-2 ratio, also down-regulates CD31 expression and inhibits the G 1 /S phase transition of the cell cycle .

Future Directions

Piperidine derivatives, including 1-(3-Bromobenzoyl)piperidine, continue to be a subject of interest in pharmaceutical research due to their significant role in drug design . Future research may focus on developing new synthesis methods, studying their pharmacological applications, and exploring their potential as therapeutic agents .

properties

IUPAC Name

(3-bromophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQIJRCKRUAHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354936
Record name 1-(3-Bromobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromobenzoyl)piperidine

CAS RN

59507-53-8
Record name 1-(3-Bromobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MJ Tomaszewski, P Subramanian… - Synthetic …, 2009 - Taylor & Francis
3-Phenyl propylthiol esters were investigated as “activatable” solution phase linkers. These linkers can be activated with silver salts and upon treatment with amines can be converted to …
Number of citations: 3 www.tandfonline.com

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